molecular formula C24H19Cl2NO4 B11819326 2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

Cat. No.: B11819326
M. Wt: 456.3 g/mol
InChI Key: MUUFCMWYKZQEMA-UHFFFAOYSA-N
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Description

2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a synthetic organic compound that belongs to the class of acetic acid derivatives This compound is characterized by the presence of a dichlorophenyl group, a fluorenylmethoxycarbonyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves multiple steps, including:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorobenzene, undergoes a series of reactions such as halogenation and nitration to introduce the necessary functional groups.

    Introduction of the Fluorenylmethoxycarbonyl Group: The intermediate is then reacted with fluorenylmethoxycarbonyl chloride under basic conditions to form the fluorenylmethoxycarbonyl derivative.

    Amino Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dichlorophenyl)acetic acid: Lacks the fluorenylmethoxycarbonyl and methylamino groups.

    2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid: Lacks the fluorenylmethoxycarbonyl group.

    2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid: Lacks the methyl group on the amino moiety.

Uniqueness

The presence of both the fluorenylmethoxycarbonyl and methylamino groups in 2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid distinguishes it from similar compounds. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C24H19Cl2NO4/c1-27(22(23(28)29)18-11-6-12-20(25)21(18)26)24(30)31-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19,22H,13H2,1H3,(H,28,29)

InChI Key

MUUFCMWYKZQEMA-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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